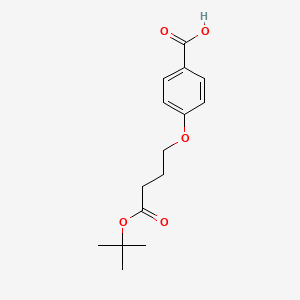![molecular formula C26H23N2P B12552758 2-Pyridineethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- CAS No. 163727-46-6](/img/structure/B12552758.png)
2-Pyridineethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyridineethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- is a compound that features a pyridine ring, an ethanamine group, and a diphenylphosphino group. This compound is known for its versatility in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridineethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- typically involves the reaction of 2-lithiopyridine with chlorodiphenylphosphine . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
化学反应分析
Types of Reactions
2-Pyridineethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction can produce reduced forms with altered functional groups.
科学研究应用
2-Pyridineethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
作用机制
The mechanism by which 2-Pyridineethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The molecular targets include transition metals such as palladium, where the compound stabilizes the metal center and facilitates catalytic cycles . The pathways involved often include proton transfer and coordination chemistry, which are crucial for the compound’s function in catalysis.
相似化合物的比较
Similar Compounds
Diphenyl-2-pyridylphosphine: Another compound with a similar structure but different functional groups.
2-(Diphenylphosphino)pyridine: Shares the diphenylphosphino group but lacks the ethanamine moiety.
Uniqueness
2-Pyridineethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- is unique due to its combination of functional groups, which allows it to participate in a broader range of chemical reactions and applications compared to its similar counterparts. Its ability to act as both a ligand and a reactive intermediate makes it particularly valuable in research and industrial applications .
属性
CAS 编号 |
163727-46-6 |
|---|---|
分子式 |
C26H23N2P |
分子量 |
394.4 g/mol |
IUPAC 名称 |
1-(2-diphenylphosphanylphenyl)-N-(2-pyridin-2-ylethyl)methanimine |
InChI |
InChI=1S/C26H23N2P/c1-3-13-24(14-4-1)29(25-15-5-2-6-16-25)26-17-8-7-11-22(26)21-27-20-18-23-12-9-10-19-28-23/h1-17,19,21H,18,20H2 |
InChI 键 |
WBFBTSLYVWDART-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C=NCCC4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B12552689.png)
silane](/img/structure/B12552702.png)
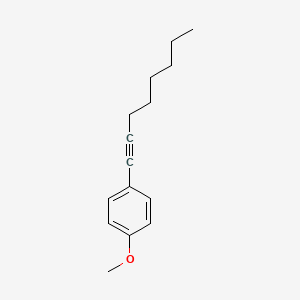
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B12552717.png)
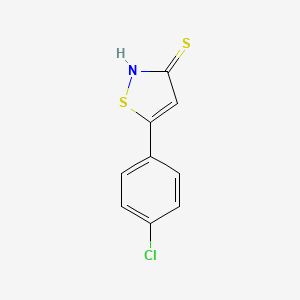
![Acetic acid, 2,2'-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis-](/img/structure/B12552722.png)
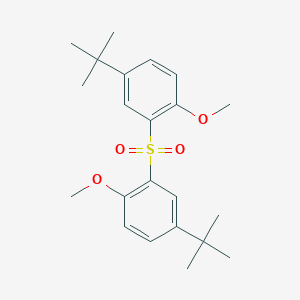
![(2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone]](/img/structure/B12552726.png)
![Ethyl 5-(1,4-dioxaspiro[4.4]nonan-6-yl)pent-2-enoate](/img/structure/B12552736.png)
![N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium bromide](/img/structure/B12552742.png)
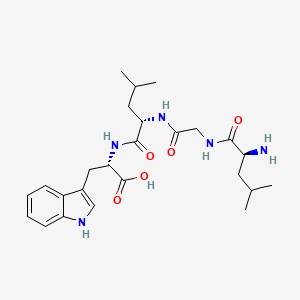
![N,N-Bis[(pyridin-2-yl)methyl]octadec-9-enamide](/img/structure/B12552746.png)
